5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-
Description
The compound 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- (CAS: 927995-94-6) is a thiazole derivative characterized by a carboxylic acid group at position 5 of the heterocyclic ring. Key structural features include:
- Position 2 substituent: A phenoxyethyl group with a tert-butyl (1,1-dimethylethyl) moiety at the phenoxy ring's position 2 and a methyl group at position 6.
- Position 4 substituent: A methyl group on the thiazole core.
Properties
CAS No. |
927995-94-6 |
|---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C18H23NO3S/c1-11-7-6-8-13(18(3,4)5)15(11)22-10-9-14-19-12(2)16(23-14)17(20)21/h6-8H,9-10H2,1-5H3,(H,20,21) |
InChI Key |
YLHLYVXKEDRMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCC2=NC(=C(S2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carboxylic acid group and other substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving thiazole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic and research purposes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenoxyethyl Group
The target compound’s phenoxyethyl group distinguishes it from analogs with differing substituents (Table 1).
Table 1: Substituent Comparison of Thiazolecarboxylic Acid Derivatives
| CAS Number | Substituent on Phenoxyethyl Group | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 927995-94-6 | 2-(tert-butyl)-6-methylphenoxy | Likely C₁₈H₂₃NO₃S | Bulky tert-butyl and methyl groups enhance steric hindrance. |
| 927995-84-4 | 2,4-dichlorophenoxy | C₁₃H₁₁Cl₂NO₃S | Chlorine atoms increase electronegativity and reactivity. |
| 927995-88-8 | 2-(tert-butyl)-5-methylphenoxy | Likely C₁₈H₂₃NO₃S | Methyl shifted to position 5; alters spatial interactions. |
| 6125-36-6 | Chloroacetamido (non-phenoxy substituent) | C₈H₉ClN₂O₃S | Smaller substituent; lacks aromatic phenoxy group. |
Key Findings :
- Steric Effects : The tert-butyl group in 927995-94-6 likely improves resistance to enzymatic degradation compared to chlorine-containing analogs (e.g., 927995-84-4) .
- Positional Isomerism : Shifting the methyl group from position 6 (927995-94-6) to 5 (927995-88-8) may alter binding affinity in biological systems .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Compounds like 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester (CAS: 160844-75-7) feature ester groups instead of carboxylic acids. Esters generally exhibit higher lipophilicity, enhancing membrane permeability but reducing water solubility .
Anticancer Activity
Dihydrothiazole derivatives with methoxymethylamide groups () show anticancer activity. The target compound’s bulky substituents may similarly interfere with kinase or protease pathways, though direct evidence is lacking .
Pesticide Potential
The tert-butyl group is a hallmark of insecticides like buprofezin (), which inhibits chitin synthesis in insects. The structural similarity suggests 927995-94-6 could act as a growth regulator, though further bioassays are required .
Biological Activity
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- (CAS Number: 901304-53-8) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O3S
- Molar Mass : 425.51 g/mol
- CAS Number : 901304-53-8
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a phenoxy group and a tert-butyl substituent may enhance its lipophilicity and biological interaction potential.
Antioxidant Properties
Research indicates that thiazole derivatives exhibit significant antioxidant activity. A study on related thiazole compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Anti-inflammatory Effects
Thiazole derivatives have been shown to possess anti-inflammatory properties. In animal models, compounds similar to 5-thiazolecarboxylic acid have been reported to lower levels of pro-inflammatory cytokines and improve inflammatory markers, suggesting a potential role in treating inflammatory diseases.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of thiazole derivatives. For instance, a related compound demonstrated efficacy in improving insulin sensitivity and reducing hyperlipidemia in diabetic models. The mechanism involved modulation of glucose metabolism and lipid profiles, indicating that 5-thiazolecarboxylic acid may also exert similar effects through its structural analogies.
Case Studies
- Study on Hyperglycemia : A study involving thiazole derivatives showed significant reductions in blood glucose levels in diabetic rats treated with the compound over four weeks. The treatment led to normalization of glucose intolerance and improved lipid profiles, suggesting therapeutic potential for managing type 2 diabetes mellitus (T2DM) .
- Inflammation Model : In an experimental model of inflammation, thiazole derivatives exhibited a marked reduction in paw edema and inflammatory markers compared to control groups. Histopathological examinations revealed decreased leukocyte infiltration and tissue damage .
Data Table: Biological Activities of Thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
